Lomustine is an N-nitrosourea that is urea in which one of the nitrogens is substituted by a 2-chloroethyl group and by a nitroso group, while the other nitrogen is substituted by a cyclohexyl group. An alkylating antineoplastic agent, it is used in the treatment of brain tumours, lung cancer, malignant melanoma and other solid tumours. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound. An alkylating agent of value against both hematologic malignancies and solid tumors. Lomustine is an Alkylating Drug. The mechanism of action of lomustine is as an Alkylating Activity. Lomustine is an orally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several malignancies including Hodgkin disease, lymphoma, and brain cancer. Lomustine therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of clinically apparent acute liver injury. Lomustine is a nitrosourea with antineoplastic activity. Lomustine alkylates and crosslinks DNA, thereby inhibiting DNA and RNA synthesis. This agent also carbamoylates DNA and proteins, resulting in inhibition of DNA and RNA synthesis and disruption of RNA processing. Lomustine is lipophilic and crosses the blood-brain barrier. (NCI04) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) (Lomustine) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity according to state or federal government labeling requirements. Lomustine is only found in individuals that have used or taken this drug. It is an alkylating agent of value against both hematologic malignancies and solid tumors. Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins.
Related Compounds
Temozolomide
Compound Description: Temozolomide is an oral alkylating agent commonly used in treating glioblastoma. It works by damaging the DNA of cancer cells, ultimately leading to cell death. Like lomustine, it is a standard treatment option for glioblastoma, particularly in the upfront setting. [, , ]
Carmustine
Compound Description: Carmustine (BCNU) is another nitrosourea alkylating agent with structural similarities to lomustine. It is used in treating various cancers, including brain tumors and lymphomas. Like lomustine, carmustine disrupts DNA replication and repair in cancer cells. [, ]
Relevance: Both carmustine and lomustine are members of the nitrosourea family, exhibiting similar mechanisms of action as alkylating agents. [, ] They are often considered alternative options in treating glioblastoma, especially in recurrent settings. []
Bevacizumab
Compound Description: Bevacizumab is a humanized monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A). It is a prominent anti-angiogenic therapy inhibiting the formation of new blood vessels that tumors need to grow. Bevacizumab is often used in combination with other chemotherapeutic agents, including lomustine, to treat glioblastoma. [, , , ]
Relevance: While structurally unrelated to lomustine, bevacizumab is frequently combined with it in treating glioblastoma, particularly in the recurrent setting. [, , ] Several studies explored this combination, with varying results regarding its efficacy. [, , , ]
Irinotecan
Compound Description: Irinotecan is a topoisomerase I inhibitor, disrupting DNA replication in cancer cells. It is used to treat various cancers, including colorectal cancer and glioblastoma. [, ]
Carboplatin
Compound Description: Carboplatin is a platinum-based chemotherapy drug, a different class than lomustine. It interferes with DNA replication and repair, ultimately leading to cancer cell death. []
Relevance: Carboplatin, while also used in treating glioblastoma, belongs to a different drug class than lomustine and has a distinct mechanism of action. [] Although considered a non-nitrosourea alkylating agent, recent data suggests limited efficacy of carboplatin, both as a single agent or in combination with bevacizumab, in glioblastoma treatment. []
5-Fluorocytosine (5-FC)
Compound Description: 5-Fluorocytosine is an antifungal medication. When combined with cytosine deaminase, an enzyme encoded by the Toca 511 viral vector, 5-FC is converted into 5-fluorouracil (5-FU), a potent anticancer agent. []
Relevance: While structurally unrelated to lomustine, 5-FC plays a crucial role in the Toca 511 + 5-FC therapy, currently being investigated in patients with recurrent high-grade glioma. [] Studies have explored the combination of Toca 511 + 5-FC with lomustine in rodent models, showing promising efficacy with no additive toxicity. []
5-Fluorouracil (5-FU)
Compound Description: 5-Fluorouracil is a chemotherapy medication used to treat a variety of cancers, including colon and pancreatic cancer. It is an antimetabolite that interferes with DNA synthesis. [, ]
Relevance: 5-FU is the active metabolite of 5-FC when used in combination with Toca 511. [] This combination therapy, including its potential synergy with lomustine, is under investigation for treating high-grade gliomas. []
Docosahexaenoic Acid (DHA)
Compound Description: Docosahexaenoic acid is an omega-3 polyunsaturated fatty acid found abundantly in the brain. It exhibits potential anticancer properties. []
Relevance: Although structurally dissimilar to lomustine, DHA has demonstrated synergistic effects when combined with lomustine in inhibiting the growth of glioblastoma cell lines. [] This combination presents a potential therapeutic strategy for treating glioblastomas with reduced side effects. []
Soluble in ethanol Freely soluble in chloroform; soluble in acetone. Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL 7.55e-01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-methionine sulfoximine is a methionine sulfoximine in which the amino group has S-stereochemistry. It has a role as a geroprotector and an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor. It is a methionine sulfoximine, a L-methionine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a L-methionine sulfoximine zwitterion.
LM 10 is an inhibitor of tryptophan 2,3-dioxygenase (TDO) and shows reversal of tumoral immune resistance via this inhibition process. LM10 is a selective tryptophan 2,3-dioxygenase (TDO) inhibitor (IC50 values are 0.62 and 2 μM for human and mouse TDO, respectively). LM10 exhibits selectivity for TDO over IDO, MAO-A, MAO-B, and a panel of receptors and transporters. LM10 reduces growth of TDO-expressing P815 mastocytoma tumors in mice.
L-Mevalonic acid is a metabolite of the mevalonate pathway, which plays a key role in the biosynthesis of sterols, dolichol, heme and ubiquinone. Of interest for research in the disease areas oncology, autoimmune diseases, artherosclerosis and Alzheimer disease, as well as for inherited deficiencies of mevalonate kinase.
LMI-1195, also known as flubrobenguane (18F), is a 18F-labeled ligand for the norepinephrine transporter. LMI-1195 is used for mapping cardiac nerve terminals in vivo using positron emission tomography (PET). The (18)F label facilitates the imaging advantages of PET over SPECT technology while allowing centralized manufacturing. Highly specific neural uptake of (18)F-LMI1195 has previously been established, but the retention kinetics are not yet fully understood.